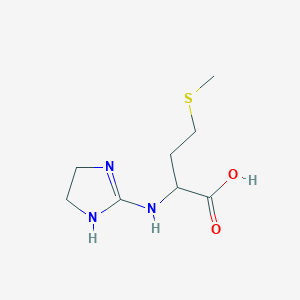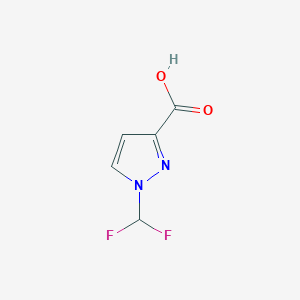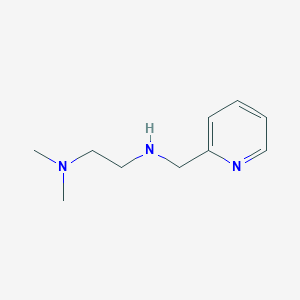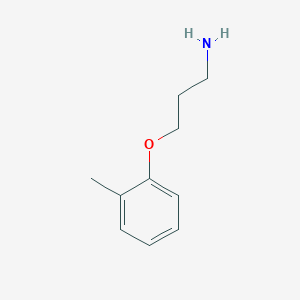![molecular formula C12H15N3O B1306436 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957483-12-4](/img/structure/B1306436.png)
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral data .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in proteomics can be pivotal for understanding protein interactions, post-translational modifications, and the dynamics of biological systems.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds . Heterocycles are fundamental to medicinal chemistry due to their presence in numerous biologically active molecules. The ability to create diverse heterocyclic structures using this compound can lead to the development of new therapeutic agents.
Biological Activity Studies
Indole derivatives: , which can be synthesized from this compound, show a range of biological activities. They have potential applications in treating cancer cells, microbes, and various disorders . The compound’s versatility in forming indole derivatives makes it valuable for pharmacological research.
Antiviral and Antimicrobial Research
The compound’s derivatives have shown promise in antiviral and antimicrobial research . Indole derivatives, for instance, have been reported to possess antiviral, anti-inflammatory, and antimicrobial properties, which could be explored using this compound as a starting point .
Apoptosis Induction in Cancer Therapy
Some derivatives of this compound may induce apoptosis in cancer cells, suggesting its potential application in cancer therapy . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without harming normal cells.
Synthesis of Pharmacologically Active Molecules
The compound can be used to synthesize pharmacologically active molecules with a wide range of therapeutic possibilities. Its structural flexibility allows for the creation of novel compounds that can be screened for various pharmacological activities .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(15-12(13)7-8-14-15)10-3-5-11(16-2)6-4-10/h3-9H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNFFDOIHTQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)


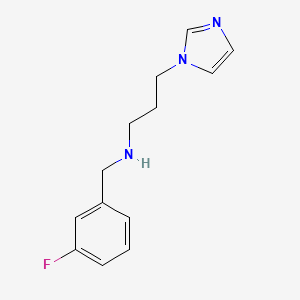

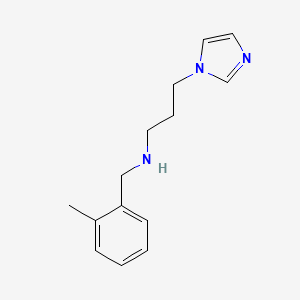
![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)


